Anomeric Stability in Hydrogenolysis
Methyl beta-D-mannopyranoside exhibits markedly superior stability compared to its alpha anomer and other methyl hexopyranosides under catalytic hydrogenolysis conditions [1]. In a comparative study, methyl beta-D-mannopyranoside remained stable at 180 °C with copper chromite catalyst in dioxane, whereas many other glycosides underwent hydroxyl group inversion or hydrogenolytic removal of the methoxyl group under identical conditions [1].
| Evidence Dimension | Stability under catalytic hydrogenolysis |
|---|---|
| Target Compound Data | Stable (no observed degradation) |
| Comparator Or Baseline | Methyl alpha-D-mannopyranoside and other methyl glycopyranosides; many underwent inversion or hydrogenolytic cleavage |
| Quantified Difference | Qualitative observation of stability vs. degradation; specific quantitative rates not reported |
| Conditions | 180 °C, copper chromite catalyst, dioxane |
Why This Matters
This stability simplifies reaction work-up and improves yields when using Me-β-D-Manp as a building block in multi-step syntheses requiring harsh reductive conditions.
- [1] Gorin PAJ. Hydrogenolysis of carbohydrates: VIII. Comparative studies on methyl glycopyranosides. Can J Chem. 1960;38(5):641-651. View Source
